Isoleucine is primarily obtained from dietary sources such as meat, fish, eggs, dairy products, legumes, nuts, and seeds. It can also be synthesized in laboratories for research and pharmaceutical applications.
Ile-Ile falls under the category of peptides and amino acids. It is classified as a non-polar, hydrophobic dipeptide due to the characteristics of its constituent amino acids.
The synthesis of Ile-Ile can be achieved through various methods, including:
In SPPS, Fmoc (9-fluorenylmethoxycarbonyl) protection is often used for amine groups during synthesis. The coupling reaction typically employs reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate carboxylic acid groups for peptide bond formation . Monitoring the synthesis progress using colorimetric tests like ninhydrin helps confirm successful coupling at each stage .
Ile-Ile has a molecular formula of and a molecular weight of approximately 230.3 g/mol. The structure consists of two isoleucine residues connected by a peptide bond:
The dipeptide exhibits specific stereochemistry due to the chiral centers present in the isoleucine residues. Its configuration can significantly influence its biological activity and interactions with other biomolecules.
Ile-Ile undergoes various chemical reactions typical for peptides, including:
The stability of Ile-Ile under different pH conditions and temperatures must be considered during its application in biochemical assays or therapeutic formulations.
Ile-Ile functions primarily as a building block for protein synthesis within biological systems. Its incorporation into proteins influences their structure and function due to its hydrophobic nature, which affects protein folding and stability.
Studies have shown that dipeptides like Ile-Ile can enhance muscle protein synthesis when included in dietary supplements, particularly for athletes and individuals engaged in resistance training.
Ile-Ile has several applications in scientific research and industry:
The formation of the Ile-Ile dipeptide bond is primarily mediated by nonribosomal peptide synthetase (NRPS) systems and acyl-CoA ligase mechanisms. NRPSs utilize a modular "adenylation-thiolation-condensation" domain architecture to activate, thioesterify, and condense amino acid substrates. In engineered hybrid NRPS systems, domain fusions between adenylation and thiolation domains enable specific dipeptide synthesis, including Ile-Ile, with kinetic parameters comparable to natural templates [2]. Crucially, the condensation domain exhibits acceptor substrate selectivity, favoring branched-chain amino acids like isoleucine at the acceptor site due to steric constraints in the active site pocket.
Alternatively, CoA ligase-dependent mechanisms employ an enzymatic-chemical hybrid pathway. Enzymes like DltA (d-alanyl carrier protein ligase) generate S-acylcysteine intermediates via adenylation. This is followed by spontaneous S→N acyl transfer, mirroring native chemical ligation in abiotic peptide synthesis. This mechanism allows unconventional peptide bond formation using isoleucine as a substrate [6].
Table 1: Enzymatic Mechanisms for Ile-Ile Synthesis
Mechanism | Key Enzymes | Intermediate | Selectivity Constraints |
---|---|---|---|
NRPS Adenylation-Thiolation | Hybrid NRPS modules | Aminoacyl-AMP, thioester | Acceptor site size limitation (favors BCAAs) |
CoA Ligase-Dependent | DltA-like ligases | S-acylcysteine | Substrate specificity of adenylation domain |
1.2 In Vivo Precursor Pools: Isoleucine Metabolic Flux Analysis
Isoleucine availability for dipeptide synthesis depends on dynamic precursor fluxes in central metabolism. Isotope-resolved metabolomics using glucose-1-¹³C and glucose-3-¹³C reveals that >85% of intracellular isoleucine derives from the canonical threonine-dependent pathway under aerobic conditions in E. coli. Threonine dehydratases (IlvA, TdcB) convert L-threonine to 2-ketobutyrate (2KB), the immediate Ile precursor [1] [7].
Under anaerobic conditions or threonine dehydratase deletion, underground pathways contribute:
Nonstationary metabolic flux analysis (13C-MFA) quantifies these dynamics. Parameters like D (feed contribution fraction) and G (labeled product fraction) model isotopic transients during fed-batch fermentation. For example, D values >0.5 indicate predominant propionyl-CoA flux toward 2KB under anaerobic perturbations [3].
Table 2: Metabolic Flux Parameters in Isoleucine Biosynthesis
Condition | Precursor Route | D Value | G Value | Ile-Ile Synthesis Rate (μmol/gDCW/h) |
---|---|---|---|---|
Aerobic (wild-type) | Threonine → 2KB | 0.92 ± 0.03 | 0.88 ± 0.05 | 18.7 ± 1.2 |
Anaerobic (+propionate) | Propionyl-CoA → 2KB | 0.67 ± 0.05 | 0.52 ± 0.04 | 9.4 ± 0.8 |
metB overexpression | O-succinyl-homoserine → 2KB | 0.75 ± 0.06 | 0.61 ± 0.07 | 14.3 ± 1.1 |
Ile-Ile serves as a metabolic regulator in BCAA catabolism through three key mechanisms:
Microbial cross-feeding further modulates this regulation. In Drosophila, Lactobacillus plantarum excretes lactate, which Acetobacter pomorum uses to synthesize isoleucine. This bacterial isoleucine pool contributes to host Ile-Ine formation, suppressing protein appetite via neuronal mTORC1 signaling [9].
Ile-Ile biogenesis exhibits conserved enzymatic logic but species-specific pathway adaptations:
Metabolic engineering exploits this conservation. E. coli strain ISO-12 overexpresses feedback-resistant mutants of ilvA (P363L) and acetohydroxy acid synthase (ilvIH, V375A). Coupled with NADPH regeneration via NADH kinase (pos5), it achieves 38.2 g/L Ile production—a 3.5-fold increase over wild-type—demonstrating conserved precursors but optimized regulation [10].
Table 3: Conservation of Ile-Ile Synthesis Pathways in Microorganisms
Organism Group | Key Biosynthetic Enzymes | Precursor Sources | Regulatory Adaptations |
---|---|---|---|
γ-Proteobacteria (E. coli) | IlvA, MetB (underground) | L-Threonine, O-succinylhomoserine | L-Ile feedback inhibition of IlvA/AHAS |
Firmicutes (B. subtilis) | DltA ligase, ATP-grasp ligases | Free L-Ile, glycolytic intermediates | Redox-dependent (NADH/NAD⁺ ratio) |
Lactic Acid Bacteria (L. plantarum) | BrnQ transporters, ATP-grasp ligases | Extracellular Ile, lactate-derived carbon | Cross-feeding with Acetobacter spp. |
Compounds Mentioned: Isoleucine (Ile), Ile-Ile dipeptide, 2-Ketobutyrate (2KB), O-Succinyl-L-homoserine, Propionyl-CoA, Branched-chain ketoacid dehydrogenase (BCKDH), Sestrin2, mTORC1.
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